Benzenecarbothioamide, 2-chloro-4-hydroxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

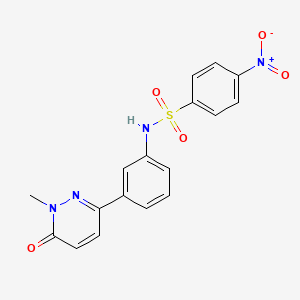

“Benzenecarbothioamide, 2-chloro-4-hydroxy-” is a chemical compound. It is related to “2-Chloro-4-hydroxybenzaldehyde”, which has a linear formula of ClC6H3(OH)CHO . The CAS Number for 2-Chloro-4-hydroxybenzaldehyde is 56962-11-9 .

Synthesis Analysis

The synthesis of related compounds has been reported. For example, (E)-2-(3-Hydroxy-4-Methoxybenzylidene)Hydrazinecarbothioamide was synthesized by reacting thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde in dry ethanol .Molecular Structure Analysis

The molecular formula for 2-Chloro-4-hydroxybenzaldehyde is C7H5ClO2 . Its molecular weight is 156.57 . The structure of this compound has been elucidated by spectroscopic techniques .Chemical Reactions Analysis

While specific reactions involving “Benzenecarbothioamide, 2-chloro-4-hydroxy-” are not available, benzene derivatives are known to undergo nucleophilic addition reactions .Scientific Research Applications

Synthesis of Novel 2H-Chromene Derivatives

“Benzenecarbothioamide, 2-chloro-4-hydroxy-” can be used in the synthesis of novel 2H-Chromene derivatives. These derivatives have been synthesized using multicomponent reactions (MCRs), under microwave assistance as well as conventional chemical synthesis processes . The synthesized compounds exhibited remarkable antimicrobial activity on different classes of bacteria and fungus .

Biological Activity Assessment

The synthesized 2H-Chromene derivatives bearing Phenylthiazolidinones have been screened for their biological activity. They exhibited remarkable antimicrobial activity on different classes of bacteria and the fungus .

Drug Development

The 2-aminothiazole scaffold, which can be derived from “Benzenecarbothioamide, 2-chloro-4-hydroxy-”, is one of the characteristic structures in drug development. This essential revelation has several biological activities, enabling it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .

Therapeutic Targets

Various 2-aminothiazole-based derivatives, which can be synthesized from “Benzenecarbothioamide, 2-chloro-4-hydroxy-”, have been broadly used to remedy different kinds of diseases with high therapeutic influence .

5. Interaction Edges of C60 and Doped Fullerenes “Benzenecarbothioamide, 2-chloro-4-hydroxy-” can interact with C60 and doped fullerenes. This interaction can be used to carry this compound, potentially expanding its applications in the field of nanotechnology .

Green Chemistry

The synthesis of “Benzenecarbothioamide, 2-chloro-4-hydroxy-” derivatives can be conducted using green chemistry methods. These methods aim to utilize the maximum possible resources in such a way that there is negligible or minimum production of chemical waste .

Safety and Hazards

properties

IUPAC Name |

2-chloro-4-hydroxybenzenecarbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNOS/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3,10H,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNIUOPBEWADHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenecarbothioamide, 2-chloro-4-hydroxy- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride](/img/structure/B2759043.png)

![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(4-methylbenzyl)acetamide](/img/structure/B2759045.png)

![8-(Benzylamino)-1-azaspiro[4,5]decan-2-one](/img/structure/B2759055.png)